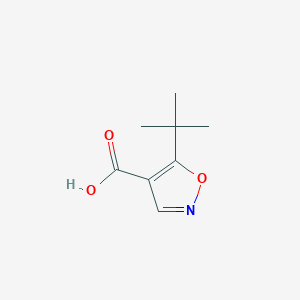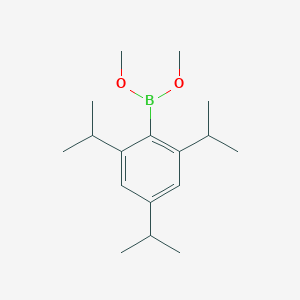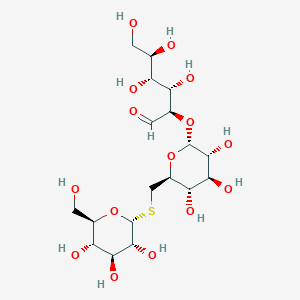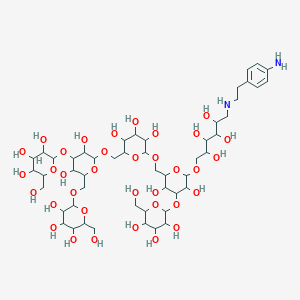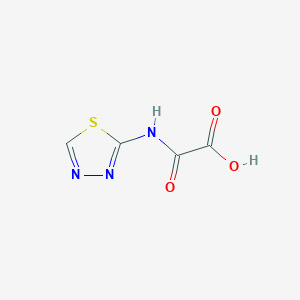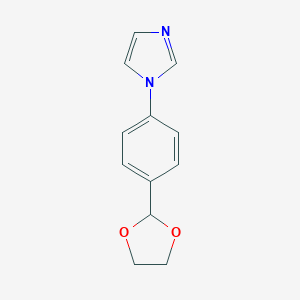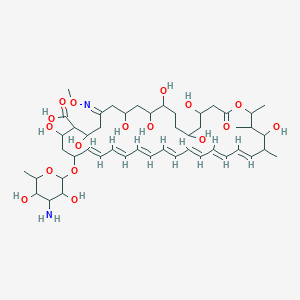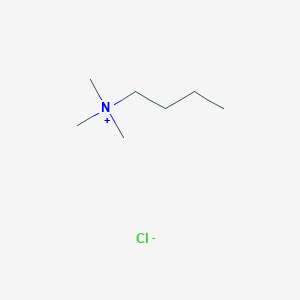
Methylhydrazine sulfate
Vue d'ensemble
Description
Methylhydrazine sulfate is a substituted hydrazine . It is used in the preparation of pyrazole-3-carboxamide derivatives as 5-HT2B receptor antagonists . Methylhydrazines are hydrazines that have additional methyl groups .
Synthesis Analysis
Methylhydrazine can be synthesized in nonaqueous solvents . A method for synthesizing some N-substituted hydrazines by the anhydrous chloramine process has been reported .
Molecular Structure Analysis
The molecular formula of Methylhydrazine sulfate is CH8N2O4S . The molecular weight is 144.15 g/mol . The IUPAC name is methylhydrazine; sulfuric acid .
Physical And Chemical Properties Analysis
Methylhydrazine sulfate has a molecular weight of 144.15 g/mol . It has 4 hydrogen bond donor counts and 6 hydrogen bond acceptor counts . It has a rotatable bond count of 0 . The exact mass is 144.02047791 g/mol .
Applications De Recherche Scientifique
High-Energy Fuel
Methylhydrazine sulfate is primarily used as a high-energy fuel in military applications . It’s a powerful propellant and fuel for thrusters, making it a crucial component in the aerospace industry .
Rocket Propellant
In addition to its use as a high-energy fuel, Methylhydrazine sulfate is also used as a rocket propellant . Its properties make it ideal for use in space missions and satellite launches .
Power Generation
Methylhydrazine sulfate is used as fuel for small electrical power generating units . This makes it a valuable resource in areas where conventional power sources may not be available or feasible .
Chemical Intermediate
Methylhydrazine sulfate serves as a chemical intermediate in various industrial processes . It’s used in the synthesis of a wide range of chemicals, contributing to diverse sectors such as pharmaceuticals, agrochemicals, and more .
Solvent
Methylhydrazine sulfate is also used as a solvent . Its unique properties make it suitable for dissolving a wide range of substances, making it useful in various chemical reactions and processes .
Research and Development
Due to its unique properties, Methylhydrazine sulfate is often used in scientific research and development . It’s used in the study of new materials, energy sources, and chemical reactions .
Mécanisme D'action
Target of Action
Methylhydrazine sulfate, a derivative of hydrazine, primarily targets the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in various biochemical reactions, and its modification can lead to significant changes in the function of the targeted molecules.
Mode of Action
Methylhydrazine sulfate interacts with its targets through a process known as the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is then deprotonated to form the hydrazone anion . This reaction effectively removes the carbonyl oxygen in the form of water, forming an intermediate hydrazone .
Biochemical Pathways
The Wolff-Kishner reduction, facilitated by methylhydrazine sulfate, affects the carbonyl metabolism pathway . By converting carbonyl groups to hydrazones, it alters the downstream effects of various biochemical reactions involving aldehydes and ketones.
Pharmacokinetics
It’s known that methylhydrazine sulfate is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the breakdown of the hydrazone group and possibly further reactions with other biochemicals. The exact mechanisms and rates of these processes, as well as the compound’s bioavailability, remain to be determined.
Result of Action
The primary molecular effect of methylhydrazine sulfate’s action is the reduction of carbonyl groups to hydrazones . This can significantly alter the properties of the affected molecules, potentially influencing a wide range of cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of methylhydrazine sulfate. For instance, the pH level can affect the rate of the Wolff-Kishner reduction . Moreover, the presence of other reactive substances could potentially interfere with the compound’s action.
Always refer to appropriate safety data when handling this compound, as it is known to be toxic and potentially carcinogenic .
Safety and Hazards
Methylhydrazine sulfate is toxic if swallowed, in contact with skin, and if inhaled . It is suspected of causing cancer . Methyl hydrazine is the strongest convulsant and the most toxic of methyl-substituted hydrazine derivatives . It is more toxic than hydrazine . At high doses, it is a strong central nervous system poison that can lead to convulsions and death . Skin rash may be aggravated by skin exposure .
Propriétés
IUPAC Name |
methylhydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020875 | |
| Record name | Methylhydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylhydrazine sulfate | |
CAS RN |
302-15-8, 5118-34-3 | |
| Record name | Hydrazine, methyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, methyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylhydrazine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, methyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylhydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLHYDRAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13CU6GG8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the carcinogenic effects of methylhydrazine sulfate, and in which organs are they primarily observed?
A1: Methylhydrazine sulfate has been shown to significantly increase the incidence of lung tumors in Swiss mice. [] Additionally, research suggests that methylhydrazine, a related compound, can impact various sites, including the nasal and respiratory mucosa, lungs, liver, and blood vessels. [, , ]
Q2: How does ammonium hydroxide interact with the carcinogenic effects of methylhydrazine sulfate?
A2: Research indicates that ammonium hydroxide does not inhibit the carcinogenic effects of methylhydrazine sulfate. Studies in Swiss and C3H mice found that ammonium hydroxide treatments did not prevent the development of tumors, including breast adenocarcinomas in C3H females. []
Q3: Can methylhydrazine sulfate be used in chemical synthesis, and if so, what types of reactions are involved?
A3: Yes, methylhydrazine sulfate can be utilized in chemical synthesis. It has been used as a reagent in ring transformation reactions, specifically in the conversion of pyrimidine and its derivatives into pyrazoles. This reaction involves an open-chain intermediate mechanism, ultimately leading to the formation of various substituted pyrazole compounds. [] Another study demonstrated its use in the synthesis of 1-methyl-4-cyano-5-aminopyrazole, utilizing a two-step process involving malononitrile and ethyl orthoformate. []
Q4: Does methylhydrazine sulfate interact with biological systems, and are there any notable observations?
A4: Yes, methylhydrazine sulfate can interact with biological systems. Studies have shown that it can form ion complexes with crown ethers, which are multi-oxygen receptors. This complex formation is primarily driven by hydrogen bonding between the ammonium ions of methylhydrazine sulfate and the oxygen atoms of the crown ethers. These interactions have been studied using mass spectrometry techniques. []
Q5: Are there species-specific differences in the genotoxicity of methylhydrazine sulfate?
A5: Research suggests that there might be species-specific differences in the genotoxicity of methylhydrazine sulfate. Studies employing the DNA-repair test on rat and mouse hepatocytes have shown that mouse hepatocytes are more susceptible to the genotoxicity of hydrazine derivatives, including methylhydrazine sulfate. This finding indicates potential differences in the metabolic pathways and DNA repair mechanisms between species. []
Q6: Can you explain the structure-activity relationship (SAR) of hydrazine derivatives, particularly regarding their genotoxicity?
A7: While the provided research doesn't delve deep into specific SAR details for hydrazine derivatives and their genotoxicity, it highlights that the structure of these compounds plays a crucial role in their activity. The study on the genotoxicity of various hydrazine derivatives suggests that structural variations within this class of compounds significantly influence their ability to induce DNA damage. [] Further research focusing on systematic structural modifications and their impact on genotoxicity could provide valuable insights into the SAR of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





